2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline
Description
2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline is a polyaromatic compound featuring a central pyridine ring substituted with a 4-fluorophenyl group at the 4-position, two phenyl groups at the 2- and 6-positions, and an aniline moiety at the 1-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
CAS No. |
917804-82-1 |
|---|---|
Molecular Formula |
C29H23FN2 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)-2,6-diphenyl-4H-pyridin-1-yl]aniline |
InChI |
InChI=1S/C29H23FN2/c30-25-17-15-21(16-18-25)24-19-28(22-9-3-1-4-10-22)32(27-14-8-7-13-26(27)31)29(20-24)23-11-5-2-6-12-23/h1-20,24H,31H2 |
InChI Key |
HUUMHMPMHRFEFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(C=C(N2C3=CC=CC=C3N)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods may involve similar coupling reactions but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Synthetic Routes and Key Transformations
The synthesis of this compound likely involves multicomponent cyclization or Suzuki–Miyaura coupling reactions to assemble the triarylpyridine core.
1.1. Pyridine Core Formation
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Oxidative Condensation : Aryl amines (e.g., benzylamines) and ketones (e.g., acetophenones) undergo BF₃·Et₂O-catalyzed oxidative condensation in air to form 2,4,6-triarylpyridines. For example, 2,6-bis(4-methoxyphenyl)-4-phenylpyridine (4a ) was synthesized in 81% yield under these conditions .
-
Key Conditions :
1.2. Functionalization of the Aniline Group
The aniline (-NH₂) group participates in electrophilic substitutions or coupling reactions:
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Acylation : Reacts with acyl chlorides (e.g., 4-chlorobutyryl chloride) to form amides, a step used in synthesizing G-quadruplex ligands .
-
Diazotization : Forms diazonium salts for Sandmeyer or Ullmann-type couplings, enabling C–N bond formation .
Substitution Reactions on the Pyridine Ring
The pyridine nitrogen and electron-deficient aryl groups influence reactivity:
2.1. Nucleophilic Aromatic Substitution (NAS)
The 4-(4-fluorophenyl) group may undergo NAS at the para-position due to fluorine’s electron-withdrawing effect:
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Fluorine Displacement : Reacts with strong nucleophiles (e.g., thiophenol) under basic conditions (NaOH, acetone/H₂O) to yield thioether derivatives, as seen in 5i synthesis (71% yield) .
2.2. Cross-Coupling Reactions
Palladium-catalyzed couplings modify the pyridine’s substituents:
-
Suzuki–Miyaura Coupling : Replaces chloro groups (e.g., 2-chloropyrimidine) with aryl boronic acids. For example, 5a was synthesized using Pd(OAc)₂/PPh₃ in THF/Na₂CO₃ (reflux, 3 h) .
-
Conditions Comparison :
Oxidation and Reduction Pathways
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Oxidation : The 1,4-dihydropyridine moiety oxidizes in air to regenerate the aromatic pyridine ring .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, though steric hindrance from aryl groups may limit this .
Analytical Characterization
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research has demonstrated that derivatives of pyridine compounds, including 2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline, exhibit significant antiviral properties. A study highlighted that compounds with similar structures showed promising inhibition of the PA–PB1 interaction, which is crucial for the replication of certain viruses. The best-performing derivative exhibited an IC50 value of 36 μM in an ELISA-based assay and an EC50 of 39 μM in a plaque reduction assay using MDCK cells . This suggests potential applications in developing antiviral therapeutics.
Inhibition of Acetylcholinesterase
Another area of interest is the inhibition of acetylcholinesterase (AChE), a target for treating Alzheimer's disease. Compounds structurally related to 2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline have been computationally analyzed for their potential as AChE inhibitors. Molecular docking studies indicated that such compounds could effectively bind to the active site of AChE, suggesting their utility in Alzheimer's treatment .
Material Science
Photophysical Properties
The compound's photophysical properties make it suitable for applications in optoelectronic devices. Studies have shown that derivatives can be used in organic light-emitting diodes (OLEDs) due to their ability to emit light efficiently when excited by an external energy source. The structural characteristics contribute to favorable charge transport properties, enhancing device performance .
Crystal Engineering
The crystal structure analysis of compounds related to 2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline reveals intricate packing arrangements that could be exploited in crystal engineering. The presence of C—H⋯π interactions facilitates the formation of stable crystalline networks, which can be beneficial in designing materials with specific mechanical and thermal properties .
Biological Research
Cellular Studies
In cellular assays, derivatives have shown low cytotoxicity while maintaining bioactivity against target proteins involved in viral replication and neurodegenerative diseases. For instance, certain synthesized derivatives displayed cytotoxicity profiles with CC50 values greater than 250 μM in MDCK and HEK 293T cells, indicating a favorable safety margin for further development .
Mechanism of Action
The mechanism of action of 2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain biological targets, leading to its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Imidazolone Derivatives ()
Compounds such as (Z)-1-[4-(Aminosulfonyl)-phenyl]-4-(4-fluorobenzylidene)-2-(4-fluorophenyl)-5(4H)-imidazolone (3h) share the fluorophenyl group but differ in core heterocyclic structure (imidazolone vs. pyridine). Key distinctions include:
- Electronic Effects : The imidazolone core introduces a carbonyl group, increasing polarity compared to the pyridine-aniline system.
- Synthetic Yield : Compound 3h was synthesized in 72% yield, suggesting efficient cyclization under acetic acid/sodium acetate conditions .
- Melting Point : 3h exhibits a higher melting point (270–272°C) than typical pyridine derivatives, likely due to stronger intermolecular hydrogen bonding from the sulfonamide group .
Oxazolone Derivatives ()
(Z)-2-(4-Fluorophenyl)-4-(4-methoxybenzylidene)-5(4H)-oxazolone (2d) and analogues feature a fluorophenyl group but with an oxazolone core. Notable differences:
- Reactivity : Oxazolones are more electrophilic due to the α,β-unsaturated carbonyl system, enabling nucleophilic additions absent in the pyridine derivative.
- Spectroscopic Data : The C=O stretch in 2d appears at 1784 cm⁻¹ (IR), absent in the target compound, which lacks a carbonyl group .
Compounds with Planar Aromatic Systems ()
Isostructural compounds 4 and 5 (thiazole derivatives) exhibit planar conformations except for one fluorophenyl group oriented perpendicularly. Comparatively:
- Crystallinity : The pyridine-aniline compound may adopt similar planar configurations, but steric hindrance from the 2,6-diphenyl groups could reduce crystallinity.
- Synthetic Flexibility : Thiazole derivatives were synthesized in high yields (>70%), whereas pyridine-based systems often require stricter reaction controls .
Data Tables for Comparative Analysis
Table 1: Physicochemical Properties of Fluorophenyl-Containing Compounds
Table 2: Spectroscopic Signatures
Research Findings and Implications
- Bioactivity Potential: Fluorophenyl-containing imidazolones (e.g., 3h) have shown promise as kinase inhibitors, suggesting that the target pyridine derivative could be optimized for similar therapeutic roles .
- Synthetic Challenges : The absence of reported yields or crystallographic data for the target compound highlights gaps in current literature, necessitating further methodological studies.
- Thermal Stability : The high melting points of sulfonamide-functionalized compounds (e.g., 3h) imply that introducing sulfonamide groups to the pyridine derivative could enhance its thermal resilience .
Biological Activity
The compound 2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline , also known as 4-(4-Fluorophenyl)-2,6-diphenylpyridine , is a pyridine derivative that has garnered attention in various fields of biological research. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a complex molecular structure which includes a fluorophenyl group and diphenylpyridine moiety. The molecular formula is with a molecular weight of approximately 325.38 g/mol. The presence of the fluorine atom enhances its lipophilicity, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H16FN |
| Molecular Weight | 325.38 g/mol |
| LogP | 6.22 |
| PSA | 12.89 Ų |
The biological activity of 2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may:
- Inhibit Enzyme Activity : The compound has been evaluated for its potential to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. Compounds similar to this one have shown promising binding affinities in computational studies, indicating potential therapeutic effects against neurodegenerative disorders .
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity, making them candidates for further exploration in infectious disease treatment .
Anticancer Activity
A study focusing on the anticancer properties of pyridine derivatives highlighted the effectiveness of compounds similar to 2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline in inhibiting cancer cell proliferation. The mechanism involved disrupting cellular signaling pathways essential for tumor growth .
Neuroprotective Effects
Research conducted on various analogs demonstrated that certain structural features enhance neuroprotective effects against oxidative stress in neuronal cells. These findings suggest that the compound could be developed as a neuroprotective agent .
In Vitro Studies
In vitro assays have shown that this compound exhibits significant inhibition of AChE activity. This finding supports its potential application in treating Alzheimer's disease, alongside established AChE inhibitors .
Q & A
Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline?
Methodological Answer: The synthesis typically involves multi-step cross-coupling reactions. A plausible route includes:
Pyridine Core Formation : Cyclocondensation of 1,5-diketones with ammonium acetate under acidic conditions to yield the pyridine scaffold.
Functionalization : Suzuki-Miyaura coupling to introduce phenyl and fluorophenyl groups at the 2, 4, and 6 positions of the pyridine ring. Use Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a DMF/H₂O solvent system at 80–100°C .
Aniline Derivatization : Reduction of a nitro intermediate (e.g., via catalytic hydrogenation with Pd/C) to introduce the aniline moiety.
Critical Considerations : Monitor reaction progress using TLC and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
Q. How can spectroscopic techniques (NMR, MS) confirm the molecular structure of this compound?
Methodological Answer:
- 1H-NMR :
- Pyridine protons : Look for deshielded aromatic protons (δ 7.5–8.5 ppm).
- Aniline NH₂ : A broad singlet near δ 5.5–6.0 ppm (exchange with D₂O confirms NH₂ presence).
- Fluorophenyl group : A doublet of doublets (J = 8–9 Hz) from coupling with fluorine (δ ~7.2–7.4 ppm) .
- Mass Spectrometry (ESI-MS) : Expect [M+H]+ at m/z 487.2 (calculated for C₃₁H₂₄FN₂). Isotopic peaks for fluorine (M+1) aid validation.
Q. What are common impurities in the synthesis of this compound, and how are they characterized?
Methodological Answer:
- Byproducts :
- Unreacted intermediates : Detectable via HPLC (C18 column, acetonitrile/water mobile phase).
- Dehalogenation products : Monitor via GC-MS for loss of fluorine (e.g., phenyl instead of fluorophenyl groups).
- Mitigation : Optimize coupling reaction stoichiometry and use scavengers (e.g., polymer-bound triphenylphosphine) to remove excess Pd .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure determination?
Methodological Answer:
- Software Tools : Use SHELXL for refinement. For disordered regions:
- Apply PART instructions to model split positions.
- Use ISOR and DELU restraints to stabilize thermal parameters.
- Twinning : Employ the TWIN command in SHELXL and validate with the R-factor ratio (Rint < 0.05 for non-twinned data) .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry.
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the fluorophenyl group’s role in biological activity?
Methodological Answer:
- Comparative Analogs : Synthesize derivatives with substituents (e.g., Cl, CH₃) replacing fluorine.
- Assays :
- In vitro : Measure binding affinity (e.g., fluorescence polarization assays) against target receptors.
- Computational : Perform DFT calculations (Gaussian 16) to compare electrostatic potentials and H-bonding capacity .
- Data Interpretation : Correlate fluorine’s electronegativity with activity changes (e.g., IC₅₀ shifts ≥10% indicate significance).
Q. What strategies address poor solubility in pharmacological testing without altering the core structure?
Methodological Answer:
- Formulation : Use co-solvents (e.g., PEG 400) or cyclodextrin-based complexes to enhance aqueous solubility.
- Prodrug Approach : Introduce a labile ester group at the aniline NH₂ (e.g., acetyl-protected prodrug hydrolyzed in vivo).
- Nanoformulation : Encapsulate in liposomes (size <200 nm) and characterize via dynamic light scattering (DLS) .
Q. How can reaction conditions be optimized for high-yield synthesis while minimizing side reactions?
Methodological Answer:
- DOE Approach : Use a factorial design (e.g., varying temperature, catalyst loading, solvent polarity).
- Key Parameters :
- Catalyst : Pd(OAc)₂ with XPhos ligand improves coupling efficiency vs. Pd(PPh₃)₄.
- Solvent : Toluene/EtOH (3:1) reduces dehalogenation vs. pure DMF.
- Kinetic Monitoring : In situ IR spectroscopy tracks nitro-group reduction to avoid over-hydrogenation .
Q. How can computational methods elucidate the electronic effects of the fluorophenyl substituent on the pyridine core?
Methodological Answer:
- DFT Calculations :
- Optimize geometry at the B3LYP/6-31G(d) level.
- Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of fluorine.
- NBO Analysis : Quantify hyperconjugative interactions between fluorine and the pyridine ring (e.g., σ→π* interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
